molecular formula C10H16 B100672 3-Methylene-1,5,5-trimethylcyclohexene CAS No. 16609-28-2

3-Methylene-1,5,5-trimethylcyclohexene

Cat. No.: B100672
CAS No.: 16609-28-2
M. Wt: 136.23 g/mol
InChI Key: ZKXYHQFGFMZPPJ-UHFFFAOYSA-N
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Description

3-Methylene-1,5,5-trimethylcyclohexene is an organic compound with the molecular formula C10H16. It is a cyclic olefin, characterized by a six-membered ring with a methylene group and three methyl groups attached. This compound is also known by its IUPAC name, 1,5,5-trimethyl-3-methylidenecyclohexene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylene-1,5,5-trimethylcyclohexene can be synthesized through various methods. One common approach involves the isomerization of 1,3,3,5-tetramethyl-5-hydroxycyclohexanone . Another method includes the nitrogen oxide (NO)-catalyzed isomerization of this compound to 1,3,4,5-tetramethyl-1,3-cyclohexadiene in the gas phase .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Methylene-1,5,5-trimethylcyclohexene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly electrophilic addition reactions due to the presence of the methylene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

3-Methylene-1,5,5-trimethylcyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylene-1,5,5-trimethylcyclohexene involves its reactivity due to the presence of the methylene group. This group makes the compound highly reactive towards electrophiles, facilitating various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 1,5,5-Trimethylcyclohexene
  • 1,3,5-Trimethylcyclohexane
  • 2,4,4-Trimethylcyclohexene

Comparison: 3-Methylene-1,5,5-trimethylcyclohexene is unique due to the presence of the methylene group, which imparts higher reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry for creating complex molecules .

Properties

IUPAC Name

1,5,5-trimethyl-3-methylidenecyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXYHQFGFMZPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168074
Record name 3-Methylene-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16609-28-2
Record name 3-Methylene-1,5,5-trimethylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016609282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylene-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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